![molecular formula C11H8BrClN4 B3843079 5-bromo-N-[(E)-(3-chlorophenyl)methylideneamino]pyrimidin-2-amine](/img/structure/B3843079.png)
5-bromo-N-[(E)-(3-chlorophenyl)methylideneamino]pyrimidin-2-amine
Overview
Description
5-bromo-N-[(E)-(3-chlorophenyl)methylideneamino]pyrimidin-2-amine is an organic compound with the molecular formula C11H8BrClN4. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(E)-(3-chlorophenyl)methylideneamino]pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-aminopyrimidine and 3-chlorobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the desired product. The reaction is typically carried out under reflux conditions for several hours.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(E)-(3-chlorophenyl)methylideneamino]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are typically substituted pyrimidines, where the bromine atom is replaced by the nucleophile.
Condensation Reactions: The products are more complex heterocyclic compounds formed by the addition of other aldehydes or ketones.
Scientific Research Applications
5-bromo-N-[(E)-(3-chlorophenyl)methylideneamino]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds used in various chemical research and industrial applications.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(E)-(3-chlorophenyl)methylideneamino]pyrimidin-2-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyrimidine: A closely related compound with similar chemical properties but lacking the (E)-(3-chlorophenyl)methylideneamino group.
2-amino-5-bromopyrimidine: Another related compound used in similar applications but with different reactivity due to the absence of the (E)-(3-chlorophenyl)methylideneamino group.
Uniqueness
The presence of the (E)-(3-chlorophenyl)methylideneamino group in 5-bromo-N-[(E)-(3-chlorophenyl)methylideneamino]pyrimidin-2-amine imparts unique chemical properties, making it more versatile in certain synthetic and medicinal applications compared to its simpler analogs.
Properties
IUPAC Name |
5-bromo-N-[(E)-(3-chlorophenyl)methylideneamino]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4/c12-9-6-14-11(15-7-9)17-16-5-8-2-1-3-10(13)4-8/h1-7H,(H,14,15,17)/b16-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAXHXIJRCQBLR-FZSIALSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine](/img/structure/B3842999.png)
![2-methyl-6-phenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-4-amine](/img/structure/B3843009.png)
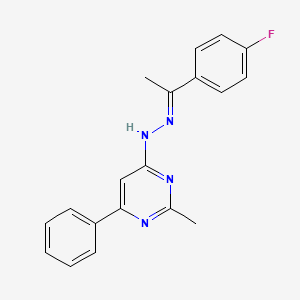
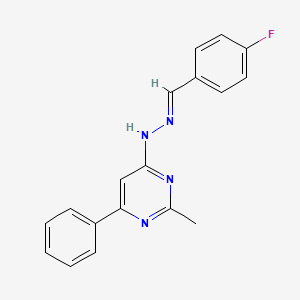
![N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine](/img/structure/B3843024.png)
![N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine](/img/structure/B3843026.png)
![N-[(E)-1-(4-ethylphenyl)ethylideneamino]-2-methyl-6-phenylpyrimidin-4-amine](/img/structure/B3843035.png)
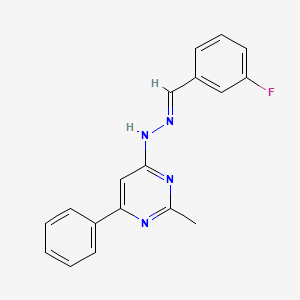
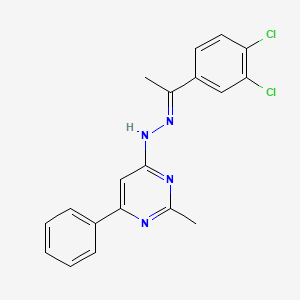
![5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyrimidin-2-amine](/img/structure/B3843073.png)
![5-bromo-N-[(E)-1-(4-iodophenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3843074.png)
![5-bromo-N-[(E)-(4-fluorophenyl)methylideneamino]pyrimidin-2-amine](/img/structure/B3843087.png)
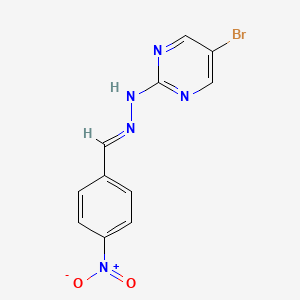
![5-bromo-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidin-2-amine](/img/structure/B3843100.png)
